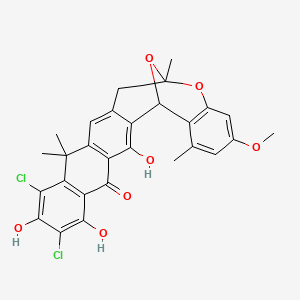
Bischloroanthrabenzoxocinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bischloroanthrabenzoxocinone is a chemical compound known for its selective inhibition of Type II fatty acid synthesis (FASII). This compound has shown significant antibacterial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . It is also known to inhibit agonist binding to Liver X receptors, which play a crucial role in cholesterol homeostasis .
準備方法
合成ルートと反応条件: ビスクロロアントラベンゾキノノンは、通常、その6環式芳香族ケトン構造の形成を伴う一連の化学反応によって合成されます。合成には、目的の分子構造を達成するために、様々な試薬や触媒が使用されます。 正確な合成ルートと反応条件は、多くの場合、製造元によって機密情報であり、メーカーによって異なる場合があります .
工業生産方法: ビスクロロアントラベンゾキノノンの工業生産には、高収率と高純度を確保するために最適化された反応条件を用いた大規模合成が含まれます。この化合物は、一貫性と品質を維持するために、通常、制御された環境で製造されます。 エタノール、メタノール、ジメチルホルムアミド(DMF)、ジメチルスルホキシド(DMSO)などの溶媒が、生産工程で一般的に使用されます .
化学反応の分析
反応の種類: ビスクロロアントラベンゾキノノンは、以下のものを含む様々な化学反応を起こします。
酸化: この化合物は、特定の条件下で酸化され、様々な酸化生成物を形成することができます。
還元: 還元反応は、この化合物の構造を修飾し、還元誘導体の形成につながります。
置換: 置換反応は、分子内の特定の原子または基を他の原子または基で置き換えることを伴います。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。
還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が使用されます。
置換: 塩素や臭素などのハロゲン化試薬がしばしば使用されます。
形成される主な生成物: これらの反応によって形成される主な生成物は、使用される特定の反応条件と試薬によって異なります。 例えば、酸化は様々な酸化誘導体を生成する可能性があり、還元は化合物の還元型を生成する可能性があります .
4. 科学研究への応用
ビスクロロアントラベンゾキノノンは、以下のものを含む様々な科学研究に応用されています。
化学: 脂肪酸合成や酵素阻害に関する研究において、選択的阻害剤として使用されます。
生物学: 抗菌特性とその細菌増殖阻害における役割について研究されています。
医学: タイプII脂肪酸合成を阻害する能力により、新規抗生物質としての可能性が探求されています。
科学的研究の応用
Bischloroanthrabenzoxocinone has several scientific research applications, including:
Chemistry: Used as a selective inhibitor in studies related to fatty acid synthesis and enzyme inhibition.
Biology: Investigated for its antibacterial properties and its role in inhibiting bacterial growth.
Medicine: Explored for its potential as a novel antibiotic due to its ability to inhibit Type II fatty acid synthesis.
作用機序
ビスクロロアントラベンゾキノノンは、細菌におけるタイプII脂肪酸合成を阻害することでその効果を発揮します。この阻害は、細菌細胞膜合成を阻害し、細胞死につながります。この化合物は、細胞からのコレステロール流出を調節する肝X受容体へのアゴニスト結合も阻害します。 この二重作用機序により、新規抗生物質やコレステロール低下剤の開発に有望な候補となっています .
類似の化合物:
アントラベンゾキノノン: 類似の抗菌特性を持つ別の6環式芳香族ケトンです。
クロロアントラベンゾキノノン: 構造がわずかに異なる関連化合物ですが、生物学的活性は類似しています。
独自性: ビスクロロアントラベンゾキノノンは、脂肪酸合成と肝X受容体の両方を標的にする二重の作用機序を持つことから、ユニークです。
類似化合物との比較
Anthrabenzoxocinone: Another hexacyclic aromatic ketone with similar antibacterial properties.
Chloroanthrabenzoxocinone: A related compound with slight structural differences but similar biological activity.
Uniqueness: Bischloroanthrabenzoxocinone is unique due to its dual mechanism of action, targeting both fatty acid synthesis and Liver X receptors.
生物活性
Bischloroanthrabenzoxocinone (BABX) is a compound of significant interest due to its biological activities, particularly as an inhibitor of fatty acid synthesis in various bacterial species. This article explores the biological activity of BABX, detailing its mechanisms of action, efficacy against specific pathogens, and relevant case studies.
This compound is classified as a type II fatty acid synthase (FAS) inhibitor. Its structure features multiple aromatic rings, which contribute to its interaction with key enzymes involved in fatty acid biosynthesis. The compound primarily targets the FabB/F enzymes in the elongation cycle of fatty acid synthesis, which is crucial for the survival of certain bacteria, including Staphylococcus aureus and Escherichia coli.
Antibacterial Activity
Research indicates that BABX exhibits potent antibacterial properties. In vitro assays have demonstrated its effectiveness against various bacterial strains:
- Minimum Inhibitory Concentration (MIC) values for BABX against S. aureus and E. coli range from 0.2 to 0.4 μg/mL .
- The IC50 values for BABX in cell-free fatty acid synthesis assays are reported as 11.4 μg/mL for S. aureus and 35.3 μg/mL for E. coli .
The following table summarizes the antibacterial activity of BABX against different bacterial strains:
| Bacterial Strain | MIC (μg/mL) | IC50 (μg/mL) |
|---|---|---|
| Staphylococcus aureus | 0.2 - 0.4 | 11.4 |
| Escherichia coli | 0.2 - 0.4 | 35.3 |
| Bacillus subtilis | Moderate | Not specified |
Case Studies
- Inhibition of MRSA : A study highlighted that BABX effectively inhibited methicillin-resistant Staphylococcus aureus (MRSA) in laboratory settings, demonstrating its potential as a therapeutic agent against resistant bacterial strains .
- Natural Product Screening : In a high-throughput screening of natural product libraries, BABX was identified as a promising candidate for further development as an antibacterial agent due to its selective inhibition of type II FAS pathways .
Research Findings
Recent advancements in understanding the biological activity of BABX have focused on its role in circumventing bacterial resistance mechanisms:
- Resistance Mechanisms : The compound's ability to enhance the efficacy of existing antibiotics by targeting fatty acid synthesis pathways presents a novel approach to combat antibiotic resistance .
- Structural Insights : Detailed structural studies have confirmed that BABX binds to the acyl-enzyme intermediate within the FabB enzyme, inhibiting its activity and thereby disrupting bacterial cell wall synthesis .
特性
分子式 |
C28H24Cl2O7 |
|---|---|
分子量 |
543.4 g/mol |
IUPAC名 |
8,10-dichloro-3,7,9-trihydroxy-21-methoxy-12,12,17,23-tetramethyl-18,25-dioxahexacyclo[15.7.1.02,15.04,13.06,11.019,24]pentacosa-2,4(13),6(11),7,9,14,19(24),20,22-nonaen-5-one |
InChI |
InChI=1S/C28H24Cl2O7/c1-10-6-12(35-5)8-14-15(10)26-16-11(9-28(4,36-14)37-26)7-13-17(22(16)31)23(32)18-19(27(13,2)3)20(29)25(34)21(30)24(18)33/h6-8,26,31,33-34H,9H2,1-5H3 |
InChIキー |
ZGJMIZXNGYVIRM-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC2=C1C3C4=C(C5=C(C=C4CC(O3)(O2)C)C(C6=C(C5=O)C(=C(C(=C6Cl)O)Cl)O)(C)C)O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















